Cas no 588687-41-6 (7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid)
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 7-BROMO-2-FURAN-2-YL-QUINOLINE-4-CARBOXYLIC ACID
- STK433942
- MFCD03943299
- BBL016750
- AKOS000200011
- VS-05534
- CS-0319777
- 4-quinolinecarboxylic acid, 7-bromo-2-(2-furanyl)-
- Oprea1_095735
- AB01304449-01
- NCGC00307024-01
- 588687-41-6
- 7-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid
- H26567
- 7-bromo-2-(2-furyl)quinoline-4-carboxylic Acid
- 7-bromo-2-(furan-2-yl)quinoline-4-carboxylicacid
- ALBB-011593
- 7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid
-
- MDL: MFCD03943299
- Inchi: 1S/C14H8BrNO3/c15-8-3-4-9-10(14(17)18)7-12(16-11(9)6-8)13-2-1-5-19-13/h1-7H,(H,17,18)
- InChI Key: WSDSHNWSWAJPBY-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C(=O)O)C=C(C3=CC=CO3)N=C2C=1
Computed Properties
- Exact Mass: 316.96876Da
- Monoisotopic Mass: 316.96876Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 481.0±45.0 °C at 760 mmHg
- Flash Point: 244.7±28.7 °C
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B053515-100mg |
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid |
588687-41-6 | 100mg |
$ 185.00 | 2022-06-01 | ||
| TRC | B053515-250mg |
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid |
588687-41-6 | 250mg |
$ 380.00 | 2022-06-01 | ||
| TRC | B053515-500mg |
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid |
588687-41-6 | 500mg |
$ 600.00 | 2022-06-01 | ||
| Chemenu | CM264223-1g |
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |
588687-41-6 | 97% | 1g |
$302 | 2021-08-18 | |
| Chemenu | CM264223-5g |
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |
588687-41-6 | 97% | 5g |
$853 | 2021-08-18 | |
| Chemenu | CM264223-1g |
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |
588687-41-6 | 97% | 1g |
$*** | 2023-05-30 | |
| abcr | AB380073-500 mg |
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |
588687-41-6 | 500MG |
€313.80 | 2023-02-20 | ||
| abcr | AB380073-1 g |
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |
588687-41-6 | 1 g |
€406.00 | 2023-07-19 | ||
| abcr | AB380073-5 g |
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid |
588687-41-6 | 5 g |
€1,074.00 | 2023-07-19 | ||
| abcr | AB380073-500mg |
7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid; . |
588687-41-6 | 500mg |
€333.00 | 2025-04-17 |
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid Suppliers
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid
Comprehensive Overview of 7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid (CAS No. 588687-41-6)
7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid (CAS No. 588687-41-6) is a specialized quinoline derivative that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its brominated quinoline core and furyl substituent, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features, including the carboxylic acid functional group, make it a valuable building block for drug discovery and organic electronics. Researchers are particularly interested in its potential applications in fluorescence probes and small-molecule inhibitors, aligning with the growing demand for precision medicine and diagnostic tools.
The molecular structure of 7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid combines a quinoline scaffold with a furan ring, offering distinct electronic properties. This hybrid architecture enables π-π stacking interactions, which are critical for designing organic semiconductors and photovoltaic materials. Recent studies highlight its role in developing metal-organic frameworks (MOFs) for catalytic applications, a trending topic in sustainable chemistry. The bromo substituent at the 7-position further enhances its reactivity, facilitating cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig transformations, which are widely used in API synthesis.
In the context of drug development, 7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid has been explored as a precursor for kinase inhibitors, a hot topic due to their relevance in oncology and inflammatory diseases. Its carboxylic acid moiety allows for easy derivatization into amides or esters, enabling structure-activity relationship (SAR) studies. Computational chemistry studies suggest that this compound could modulate protein-protein interactions, addressing the rising interest in PPI-targeted therapies. Additionally, its potential as a fluorescence tag aligns with the surge in demand for bioimaging agents in cellular biology.
From a synthetic chemistry perspective, the compound’s heterocyclic framework offers advantages in green chemistry applications. Researchers are investigating its use in catalysis and ligand design, particularly for transition-metal complexes. The furan ring’s oxygen atom can coordinate to metals, making it a candidate for asymmetric synthesis—a field gaining traction in chiral drug production. Environmental scientists also note its potential in designing degradable polymers, responding to the global push for sustainable materials.
Quality control and analytical characterization of 7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid typically involve HPLC, NMR, and mass spectrometry. Purity thresholds (>98%) are crucial for reproducibility in research, a key concern voiced in open science forums. Storage recommendations emphasize protection from light and moisture, reflecting best practices for laboratory safety. As the scientific community prioritizes FAIR data principles, detailed spectral data for this compound are increasingly shared in public repositories like PubChem.
Market trends indicate growing procurement of 7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid by CROs and academic labs, driven by its utility in high-throughput screening. Suppliers often highlight its compatibility with automated synthesis platforms, catering to the industrial shift toward AI-driven chemistry. Patent analyses reveal its mention in innovations related to OLED materials and antiviral agents, areas experiencing rapid growth. With the quinoline market projected to expand at a CAGR of 4.5%, this compound’s commercial relevance is expected to rise.
In conclusion, 7-Bromo-2-(2-furyl)quinoline-4-carboxylic Acid (CAS No. 588687-41-6) exemplifies the intersection of medicinal chemistry and materials science. Its multifaceted applications—from drug discovery to renewable energy—position it as a compound of enduring scientific and industrial value. Future research may unlock its potential in neurodegenerative disease therapeutics or carbon capture technologies, further solidifying its role in addressing 21st-century challenges.
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